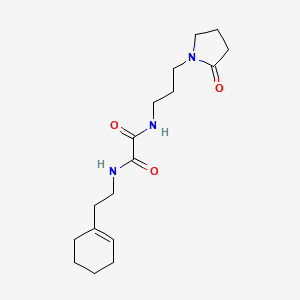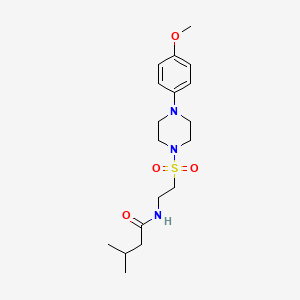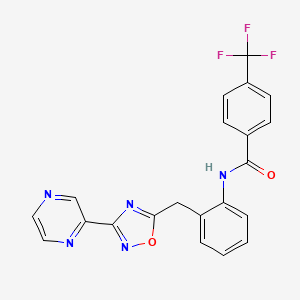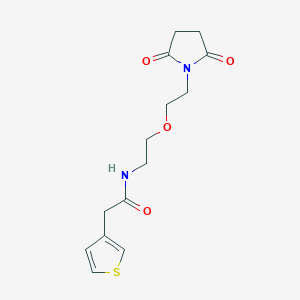
2-(4-Fluorophenyl)-2-methoxyethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-2-methoxyethan-1-ol” can be analyzed using various methods. A study on a similar compound, 2-(4-fluorophenyl)-ethylamine, used resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) to study its conformational landscape . The study revealed two gauche configurations with folded ethylamino side chains and amino groups aiming in different directions, along with a symmetric anti structure with an outward extended chain .Applications De Recherche Scientifique
Organometallic Chemistry
E. Bustelo and colleagues (2007) explored the activation of 1-(4-fluorophenyl)prop-2-yn-1-ol, which is structurally similar to 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, by ruthenium complexes. This study led to the synthesis of a series of allenylidene and alkenylcarbyne complexes, showcasing its utility in organometallic chemistry (Bustelo et al., 2007).
Antitumor Agents
Li-Chen Chou and others (2010) investigated 2-phenylquinolin-4-ones (2-PQs) for anticancer properties. Among these, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one showed significant inhibitory activity against cancer cell lines, indicating the potential of fluorophenyl compounds in cancer therapy (Chou et al., 2010).
Antimicrobial Activity
M. Nagamani and associates (2018) synthesized derivatives of 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity. This research demonstrates the potential of fluoro-substituted compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Luminescence and Transport Properties
K. Tong and team (2004) examined the transport and luminescence properties of naphthyl phenylamine compounds with polar side groups including 4-fluorophenyl. This study highlights the importance of fluorophenyl derivatives in understanding luminescence and transport in organic materials (Tong et al., 2004).
Crystal Structure Analysis
D. Chopra and colleagues (2006) performed a charge density study on crystalline compounds including 1-(4-fluorophenyl) derivatives. Their research provides valuable insights into the weak intermolecular interactions in crystal structures, underlining the significance of fluorophenyl compounds in crystallography (Chopra et al., 2006).
Safety and Hazards
The safety data sheet for a related compound, 4-Fluorophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets for this compound .
Mode of Action
It is likely that this compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by various enzymes in the liver .
Result of Action
Similar compounds have been found to have various effects, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol. These factors can include temperature, pH, and the presence of other molecules. For example, the safety data sheets of similar compounds suggest that they should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUZABXGYQLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methoxyethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)



![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2437067.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2437072.png)

